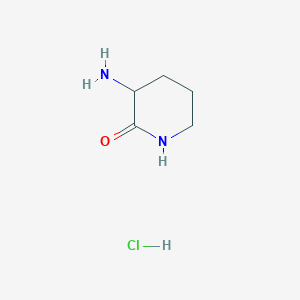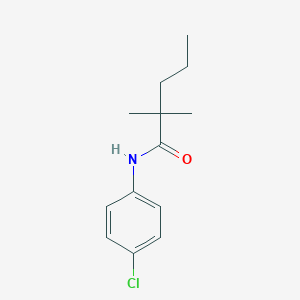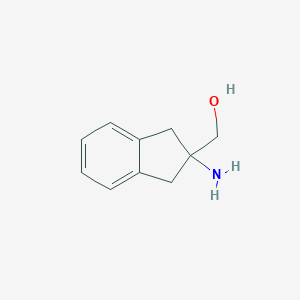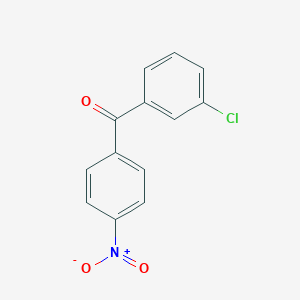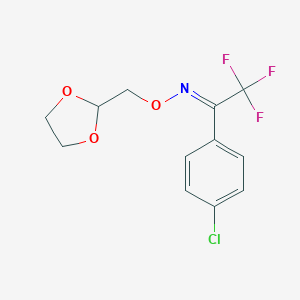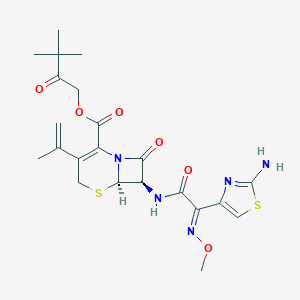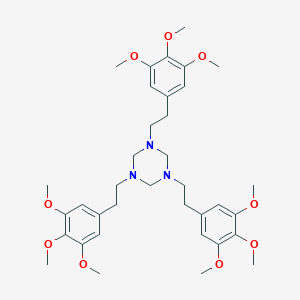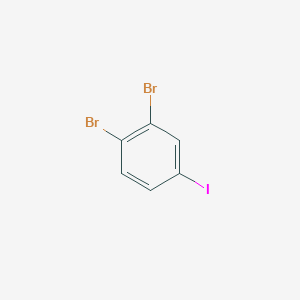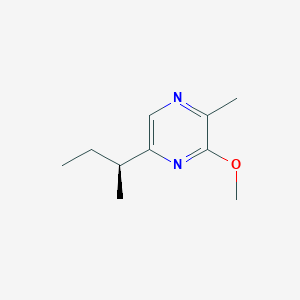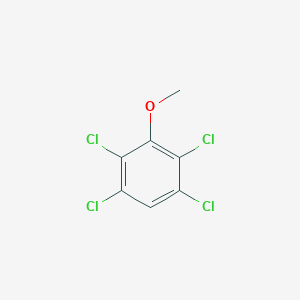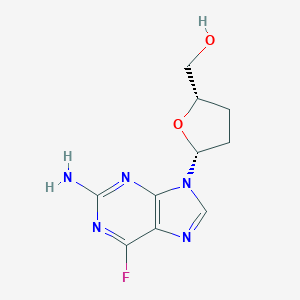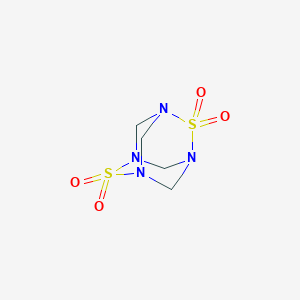![molecular formula C11H15F3N2O3 B166999 Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate CAS No. 135026-14-1](/img/structure/B166999.png)
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. A-769662 belongs to the class of AMP-activated protein kinase (AMPK) activators and has been shown to have promising effects in the fields of metabolism, cancer, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate involves the activation of AMPK, a key regulator of cellular energy metabolism. AMPK is activated when cellular energy levels are low, leading to increased glucose uptake and fatty acid oxidation. Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate are largely due to its activation of AMPK. These effects include increased glucose uptake and fatty acid oxidation, inhibition of mTOR signaling, induction of apoptosis, and reduction of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate is its specificity for AMPK activation, which allows for targeted modulation of cellular energy metabolism. However, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the synthesis of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate can be challenging and time-consuming, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for research on Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate. One potential direction is to explore its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential as a cancer therapeutic, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been extensively studied for its potential applications in various areas of research. In the field of metabolism, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to activate AMPK, a key regulator of cellular energy metabolism. This activation leads to increased glucose uptake and fatty acid oxidation, which can potentially be used to treat metabolic disorders such as diabetes and obesity.
In the field of cancer, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is thought to be due to the activation of AMPK, which leads to the inhibition of mTOR signaling, a pathway that is often overactivated in cancer cells.
In the field of neurodegenerative diseases, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This effect is thought to be due to the activation of AMPK, which can modulate various signaling pathways involved in neurodegeneration.
Propriétés
Numéro CAS |
135026-14-1 |
|---|---|
Nom du produit |
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate |
Formule moléculaire |
C11H15F3N2O3 |
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
ethyl 2-(tert-butylamino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H15F3N2O3/c1-5-18-8(17)6-7(11(12,13)14)15-9(19-6)16-10(2,3)4/h5H2,1-4H3,(H,15,16) |
Clé InChI |
PDIJRWGSLBRAKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F |
Synonymes |
ETHYL 2-[(1,1-DIMETHYLETHYL)AMINO]-4-TRIFLUOROMETHYL-5-OXAZOLECARBOXYLATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
